Glemanserin, (R)-
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Overview
Description
It was the first truly selective 5-HT2A ligand to be discovered and led to the development of other potent and selective 5-HT2A receptor antagonists such as volinanserin . Although it was investigated clinically for the treatment of generalized anxiety disorder, it was ultimately found to be ineffective and was not marketed .
Preparation Methods
The synthesis of Glemanserin involves several steps. The key synthetic route includes the reaction of α-phenyl-1-(2-phenylethyl)-4-piperidine methanol with various reagents under specific conditions
Chemical Reactions Analysis
Glemanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glemanserin has been used extensively in scientific research due to its selective antagonism of the 5-HT2A receptor . Its applications include:
Chemistry: Used as a reference compound in the study of 5-HT2A receptor ligands.
Biology: Employed in research to understand the role of 5-HT2A receptors in various biological processes.
Industry: Utilized in the development of other selective 5-HT2A receptor antagonists.
Mechanism of Action
Glemanserin exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. By blocking the 5-HT2A receptor, Glemanserin can modulate the effects of serotonin in the brain, which is why it was initially investigated for its potential anxiolytic effects .
Comparison with Similar Compounds
Glemanserin is compared with other similar compounds such as:
Volinanserin: A more potent and selective 5-HT2A receptor antagonist developed as a fluorinated analogue of Glemanserin.
Pruvanserin: Another 5-HT2A receptor antagonist with similar properties.
Roluperidone: A compound with similar receptor selectivity but different therapeutic applications.
Lenperone: Another compound in the same class with distinct pharmacological properties.
Glemanserin’s uniqueness lies in its role as the first truly selective 5-HT2A ligand, paving the way for the development of more potent and selective antagonists .
Properties
CAS No. |
132553-87-8 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(R)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m0/s1 |
InChI Key |
AXNGJCOYCMDPQG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCC1[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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